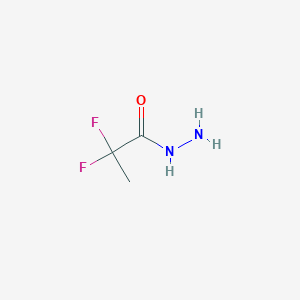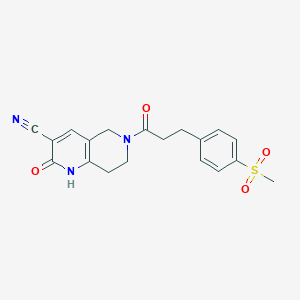
1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a pyrazole ring substituted with dimethyl and phenyl groups, linked to a urea moiety through an ethyl chain. The compound also contains a fluorobenzyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The dimethyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Linking the Pyrazole to the Urea: The ethyl chain is introduced through alkylation reactions, followed by the formation of the urea moiety using isocyanates or carbamoyl chlorides.
Introduction of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction to attach the fluorobenzyl group to the urea.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl chain, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring or ethyl chain.
Reduction: Reduced forms of the urea or aromatic rings.
Substitution: Substituted derivatives at the fluorobenzyl position.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
- 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-chlorobenzyl)urea
- 1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-bromobenzyl)urea
Uniqueness:
- The presence of the fluorobenzyl group distinguishes it from its chloro- and bromo- counterparts, potentially altering its biological activity and chemical reactivity.
- The specific substitution pattern on the pyrazole ring and the urea linkage contribute to its unique properties and applications.
特性
IUPAC Name |
1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGDSLLDWUNEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)



![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
![[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2761152.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761153.png)
